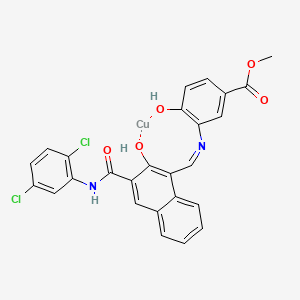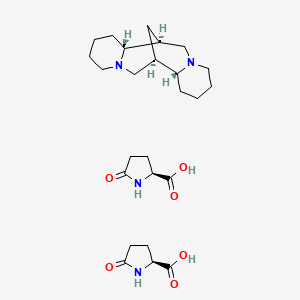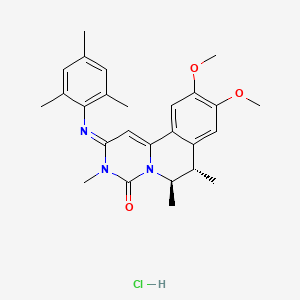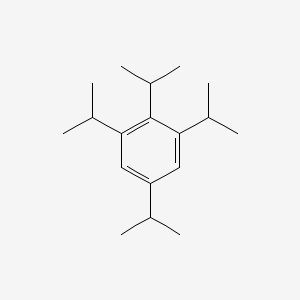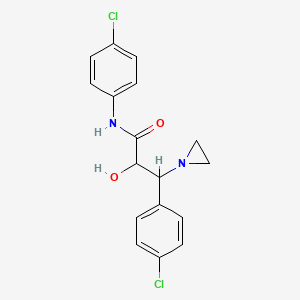
(4-(alpha-(4-Anilino-1-naphthyl)-4-(dimethylamino)benzylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a member of the alkylphenol family and is commonly used in various industrial applications due to its surfactant properties.
Méthodes De Préparation
The synthesis of 4-Nonylphenol typically involves the alkylation of phenol with nonene, a process that can be catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
4-Nonylphenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as non-ionic surfactants.
Substitution: It can undergo electrophilic substitution reactions, where the phenolic hydroxyl group can be substituted with various functional groups.
Polymerization: It can participate in polymerization reactions to form phenolic resins.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and various electrophiles for substitution reactions. The major products formed from these reactions include nonylphenol ethoxylates and phenolic resins.
Applications De Recherche Scientifique
4-Nonylphenol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of surfactants and resins.
Biology: It is studied for its endocrine-disrupting properties and its effects on aquatic life.
Medicine: Research is ongoing to understand its potential impacts on human health, particularly its estrogenic effects.
Industry: It is used in the production of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Nonylphenol involves its interaction with estrogen receptors, mimicking the effects of natural estrogens. This interaction can disrupt normal hormonal functions, leading to various biological effects. The molecular targets include estrogen receptors in both aquatic organisms and mammals, affecting reproductive and developmental processes.
Comparaison Avec Des Composés Similaires
4-Nonylphenol is similar to other alkylphenols such as octylphenol and dodecylphenol. its branched structure and specific alkyl chain length give it unique properties, such as higher hydrophobicity and different surfactant characteristics. These differences make it particularly useful in certain industrial applications where other alkylphenols may not be as effective.
Similar compounds include:
Octylphenol: Another alkylphenol with a shorter alkyl chain.
Dodecylphenol: An alkylphenol with a longer alkyl chain.
Bisphenol A: A related compound with two phenol groups.
By understanding the unique properties and applications of 4-Nonylphenol, researchers and industry professionals can better utilize this compound in various fields while also addressing its environmental and health impacts.
Propriétés
Numéro CAS |
84962-85-6 |
|---|---|
Formule moléculaire |
C36H37N3O3 |
Poids moléculaire |
559.7 g/mol |
Nom IUPAC |
[4-[bis[4-(dimethylamino)phenyl]methylidene]naphthalen-1-ylidene]-phenylazanium;2-hydroxypropanoate |
InChI |
InChI=1S/C33H31N3.C3H6O3/c1-35(2)27-18-14-24(15-19-27)33(25-16-20-28(21-17-25)36(3)4)31-22-23-32(30-13-9-8-12-29(30)31)34-26-10-6-5-7-11-26;1-2(4)3(5)6/h5-23H,1-4H3;2,4H,1H3,(H,5,6) |
Clé InChI |
VLBFXPPQCJCJIY-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)[O-])O.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[NH+]C3=CC=CC=C3)C4=CC=CC=C24)C5=CC=C(C=C5)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



